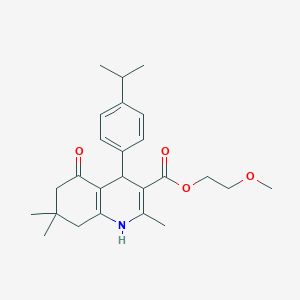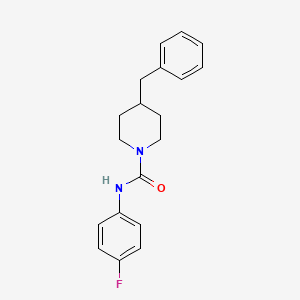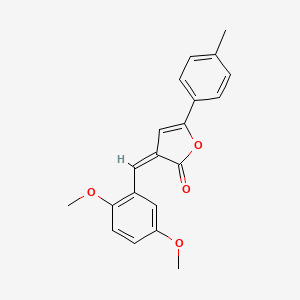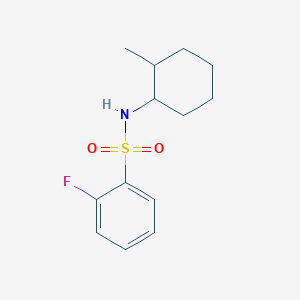
2-methoxyethyl 4-(4-isopropylphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related quinoline derivatives often involves the use of readily available materials like dimethoxynaphthalene and ethoxymethylenecyanoacetic acid ethyl ester. The process typically includes steps such as hydrogenation, Birch reduction, and acidic cyclization to yield high-purity products suitable for further modification (Bänziger et al., 2000).
Molecular Structure Analysis
The molecular structure of quinoline derivatives, including our compound of interest, can be quite intricate. Crystallographic studies reveal various structural motifs and interactions, such as cage-type dimers and π(quinoline)⋯π(quinoline) interactions, which are crucial for understanding the compound's properties and reactivity (de Souza et al., 2015).
Chemical Reactions and Properties
Quinoline derivatives demonstrate diverse chemical reactions and properties. For instance, they can undergo Beckmann reactions in polyphosphoric acid, leading to unexpected synthetic pathways and products (Tolkunov et al., 2004). Also, their reactivity can be influenced by various substituents, as seen in the synthesis of related compounds for antituberculosis activity (Jaso et al., 2005).
Physical Properties Analysis
The physical properties of quinoline derivatives, including solvatochromic behaviors in photoluminescent spectra, are notable. These properties are essential for applications in areas like electroluminescent devices (Gondek et al., 2008).
Chemical Properties Analysis
Quinoline derivatives exhibit a range of chemical properties, such as catalytic potential in epoxidation reactions, influenced by their complex molecular structures. These properties are critical for understanding their functionality and potential applications (Machura et al., 2013).
Aplicaciones Científicas De Investigación
Synthesis and Dye Formation :
- 2,3,3-Trimethyl-3H-pyrrolo[3,2-c]quinoline, a related compound, has been used to form quaternary salts, which are precursors for polymethine dyes. These dyes change absorption spectra in solutions of varying acidity (Mikhailenko et al., 1982).
Pharmaceutical Intermediates :
- 3-Substituted octahydrobenzo[g]quinolines, similar in structure, are important intermediates for pharmaceutically active compounds. A study detailed an efficient synthesis for large-scale manufacturing of these compounds, highlighting their potential in pharmaceutical applications (Bänziger et al., 2000).
Antimicrobial Agents :
- Quinoxaline-2-carboxylate 1,4-dioxide derivatives have been synthesized and evaluated for in vitro antituberculosis activity. The study found that specific substituents on the quinoxaline nucleus significantly affected antimicrobial activity (Jaso et al., 2005).
Photochemical Studies and Nonlinear Optical Properties :
- Ethoxycarbonyl-substituted quinolines, including similar compounds, have been investigated for their photochemical reactions, which are significant in developing photoactive materials (Ono & Hata, 1987).
- Quinoline-based derivatives have also been studied for their nonlinear optical (NLO) properties. Such research is crucial in the field of materials science, particularly for technological applications (Khalid et al., 2019).
Chemical Synthesis and Reactions :
- Novel routes for the synthesis of quinoline-2-carboxylates have been developed, which are valuable for applications in chemical synthesis and potentially in the pharmaceutical industry (Wang et al., 2018).
- The study of atom transfer radical polymerization of quinoline derivative monomers opens up new avenues in polymer chemistry and material science (Xu et al., 2008).
Propiedades
IUPAC Name |
2-methoxyethyl 2,7,7-trimethyl-5-oxo-4-(4-propan-2-ylphenyl)-1,4,6,8-tetrahydroquinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33NO4/c1-15(2)17-7-9-18(10-8-17)22-21(24(28)30-12-11-29-6)16(3)26-19-13-25(4,5)14-20(27)23(19)22/h7-10,15,22,26H,11-14H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMBQNOXZGAYIMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=C(C=C3)C(C)C)C(=O)OCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methoxy}pyridin-2-amine](/img/structure/B5501019.png)
![2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]propanamide](/img/structure/B5501045.png)





![4-(3-hydroxy-3-methylbutyl)-N-[1-(3-isopropyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide](/img/structure/B5501085.png)

![1'-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5501102.png)

![2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]-N-propylacetamide](/img/structure/B5501117.png)
